molecular formula C8H12N2 B2712939 (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2712939
CAS No.: 2230789-85-0
M. Wt: 136.198
InChI Key: LCONNNJMUCBRSP-SSDOTTSWSA-N
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Description

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a chiral, saturated derivative of the pyrrolopyrazine heterocyclic system. This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in biologically active compounds. The specific (4R) stereochemistry and the methyl substituent at the 4-position are critical structural features known to influence the molecule's three-dimensional conformation and its interaction with biological targets. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that closely related perhydropyrrolo[1,2-a]pyrazine derivatives demonstrate significant investigational broad-spectrum anticonvulsant activity in preclinical models, including models of pharmacoresistant epilepsy . The pyrrolo[1,2-a]pyrazine core is also explored in other fields, such as oncology, where similar structures have been investigated as potential inhibitors of kinases like RSK (Ribosomal S6 Kinase) . As such, this chiral building block is valued for constructing molecules for central nervous system (CNS) and anticancer drug discovery programs. The product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONNNJMUCBRSP-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyrrole with a suitable pyrazine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Core Structure Variations: Pyrrolo vs. Imidazo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine system differs from imidazo[1,2-a]pyrazines by the absence of a nitrogen atom in the five-membered ring. This distinction impacts electronic properties and hydrogen-bonding capabilities:

  • Imidazo[1,2-a]pyrazines (e.g., compounds in –4, 6): The additional nitrogen in the imidazole ring enables interactions such as N1 hydrogen bonding with residues like Ile25 in CDK9, critical for kinase inhibition .
  • Pyrrolo[1,2-a]pyrazines : The lack of this nitrogen may reduce binding affinity to certain targets but could enhance solubility or metabolic stability. For example, benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit strong blue fluorescence, suggesting applications in bioimaging .

Substituent Effects on Bioactivity

Substituent position and nature significantly influence activity:

  • Position 2 Modifications :
    • Imidazo[1,2-a]pyrazines with pyridin-4-yl (e.g., 3a–d ) or thiophen-3-yl (e.g., 4a–d ) at position 2 show potent CDK9 inhibition (IC50: 0.16–0.71 µM) due to interactions with the hinge region (e.g., Cys106) .
    • Pyrrolo[1,2-a]pyrazines with aryl groups (e.g., 3-(4-bromophenyl) in ) are synthesized via electrophilic substitution but lack reported kinase activity.
  • Position 3 Modifications: Benzylamine substituents in imidazo derivatives (e.g., 2c, 3c, 4c) enhance CDK9 binding via hydrophobic interactions with residues like Phe103 and Val29 .

Stereochemical Considerations

The 4R-methyl group in the target compound introduces chirality, which could affect target engagement. highlights enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts to yield chiral tetrahydropyrrolo derivatives (up to 95% ee), underscoring the importance of stereochemistry in biological activity .

Comparative Pharmacological Profiles

Kinase Inhibition

  • Imidazo[1,2-a]pyrazines : Derivatives like 3c (IC50 = 0.16 µM) are potent CDK9 inhibitors, with substituents at positions 2 and 3 optimizing ATP-binding pocket interactions .
  • Pyrrolo[1,2-a]pyrazines: Limited kinase data exist, though structurally related pyrazole-conjugated imidazo derivatives (e.g., 3h) show NF-κB inhibition (IC50 = 1.02 µM) and efficacy in sepsis-induced lung injury models .

Antiviral and Anticancer Activity

  • Imidazo derivatives (e.g., 11 , 12 ) inhibit influenza A virus and SALL4 transcription factor, with patent activity against AML cell lines .
  • Pyrrolo derivatives are less studied for antiviral effects but demonstrate unique optical properties for bioimaging .

Data Table: Key Comparisons

Compound Class Core Structure Key Substituents Bioactivity (IC50/EC50) Applications References
Imidazo[1,2-a]pyrazines Imidazole + pyrazine Pyridin-4-yl (position 2) CDK9 inhibition (0.16 µM) Anticancer, antiviral
Pyrrolo[1,2-a]pyrazines Pyrrole + pyrazine 4R-Methyl (position 4) Optical properties (blue emission) Bioimaging
Benzoimidazole-pyrrolo hybrids Fused benzoimidazole Aryl groups (position 3) N/A Fluorescent probes
Pyrazole-conjugated imidazo Imidazo + pyrazole 4-Hydroxyphenyl sulfonyl NF-κB inhibition (1.02 µM) Anti-inflammatory

Biological Activity

(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has been studied for its potential role as an inhibitor of specific protein kinases and histone acetyltransferases (HATs). These interactions can modulate cellular signaling pathways involved in cancer progression and other diseases.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

  • In vitro studies demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. The IC50 values vary depending on the specific cell line tested.
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of the p53 pathway and inhibition of HATs involved in histone acetylation.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Antifungal Assays : The compound has shown moderate antifungal activity against specific strains of fungi. For example, a study reported an effective concentration (EC50) against Candida albicans.
MicroorganismEC50 (µg/mL)
Candida albicans75
Aspergillus niger100

Genotoxicity Studies

Genotoxicity assessments indicated that this compound exhibits minimal chromosomal aberrations compared to standard genotoxic agents like streptomycin. This suggests a favorable safety profile for further development.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in human colorectal cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value of approximately 20 µM.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of the compound against various pathogenic fungi. The study revealed that at concentrations above 50 µg/mL, the compound effectively inhibited fungal growth.

Q & A

Q. What synthetic methodologies are effective for preparing (4R)-4-methyl-pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : A domino approach using vinyl azides and ketones enables efficient synthesis of pyrrolo[1,2-a]pyrazine scaffolds. For stereochemical control at the 4R position, asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) can be employed. Post-synthetic modifications, such as sulfonylation or halogenation, are recommended to diversify substituents while preserving stereochemistry . Green chemistry approaches, like solvent-free condensation of 1,2-diketones with diamines, reduce environmental impact but require optimization for pyrrolo-pyrazine systems .

Q. How is the stereochemical configuration at the 4R position validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations can resolve enantiomeric assignments. Nuclear Overhauser effect (NOE) NMR experiments are critical for probing spatial proximity of methyl groups to adjacent protons in solution .

Q. What spectroscopic techniques are optimal for characterizing pyrrolo-pyrazine derivatives?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions; useful for detecting conjugation effects in the pyrrolo-pyrazine core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas, especially for halogenated derivatives (e.g., iodine-substituted analogs) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Resolves tautomerism and detects weak coupling between nitrogen atoms and methyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the interpretation of vibrational spectra for pyrrolo-pyrazine systems?

  • Methodological Answer : Discrepancies between experimental and calculated spectra often arise from incomplete mode coupling or symmetry assumptions. The multiconfiguration time-dependent Hartree (MCTDH) method, which accounts for all 24 vibrational modes in pyrazine derivatives, improves accuracy by explicitly modeling S₁/S₂ state couplings. Symmetry-adapted basis sets are critical to reproduce experimental absorption bands . For methyl-substituted analogs, anharmonic frequency calculations (e.g., VPT2) are recommended to address mode mixing .

Q. What experimental designs are suitable for probing the biological activity of (4R)-4-methyl-pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :
  • Protein-Ligand Interaction Studies : Co-crystallization with target proteins (e.g., kinases) reveals hydrogen-bonding patterns between pyrazine nitrogens and active-site residues. Surface plasmon resonance (SPR) quantifies binding kinetics .
  • Cellular Assays : Use fluorophore-tagged derivatives to track intracellular localization. For anticancer activity, combine viability assays (MTT) with flow cytometry to distinguish apoptosis vs. necrosis .

Q. How do electronic substituents influence the catalytic activity of graphite-conjugated pyrrolo-pyrazines?

  • Methodological Answer : Electron-withdrawing groups (e.g., -SO₂Ar) enhance electrophilicity of the pyrazine unit, increasing oxygen reduction reaction (ORR) rates in alkaline media. Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) correlate substituent effects with changes in the density of states (DOS) near the Fermi level. Compare turnover frequencies (TOFs) between molecular analogs and graphite-conjugated systems to isolate support effects .

Q. What strategies mitigate challenges in synthesizing enantiopure (4R)-configured derivatives?

  • Methodological Answer : Chiral stationary-phase HPLC or enzymatic resolution (e.g., lipase-mediated acylations) ensures enantiomeric excess. For scalable production, asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee. Monitor racemization risks via variable-temperature NMR .

Contradictions and Resolutions

  • Spectral Assignments : Discrepancies in UV-Vis spectra between theory and experiment are resolved by including vibronic coupling in MCTDH simulations .
  • Stereochemical Stability : Conflicting reports on racemization rates are addressed by solvent polarity studies—aprotic solvents stabilize (4R) configuration .

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